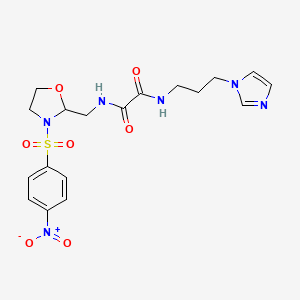

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O7S/c25-17(20-6-1-8-22-9-7-19-13-22)18(26)21-12-16-23(10-11-31-16)32(29,30)15-4-2-14(3-5-15)24(27)28/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLARASCAUBTJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₅O₅S |

| Molecular Weight | 455.9 g/mol |

| CAS Number | 874805-39-7 |

The structure features an imidazole ring, which is known for its biological activity, and an oxazolidinone moiety, which contributes to its antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. In one study, a related oxazolidinone compound demonstrated superior activity against Gram-positive bacteria, particularly Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol . The mechanism of action involves disrupting bacterial cell membranes, leading to cell death as evidenced by fluorescence microscopy showing membrane damage .

Anticancer Potential

Investigations into the anticancer properties of sulfonamide derivatives have shown promising results. For instance, a compound with structural similarities to this compound was found to inhibit the growth of colorectal cancer cells with IC50 values as low as 0.12 µM . This suggests that the compound may interact with critical pathways in cancer cell proliferation, potentially through inhibition of β-catenin signaling pathways .

Study 1: Antimicrobial Efficacy

In a comparative study, various oxazolidinone derivatives were synthesized and screened for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study utilized microbroth dilution assays to establish minimum inhibitory concentrations (MICs) .

Study 2: Anticancer Activity

A recent investigation into sulfonamide derivatives revealed that certain compounds significantly inhibited Wnt-dependent transcription in cancer cells. The study highlighted that these compounds could reduce tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes.

- Inhibition of Key Signaling Pathways : The potential inhibition of β-catenin signaling could explain the anticancer effects observed in various studies.

- Interaction with Enzymatic Targets : The imidazole ring may facilitate interactions with metal ions or active sites on enzymes critical for cellular function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.